REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[NH4+].[O-:8][V:9](=O)=O>O>[C:2]([O-:4])([C:1]([O-:6])=[O:5])=[O:3].[O:8]=[V+2:9].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[V+5:9].[V+5:9] |f:1.2,4.5,6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0.48 kg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.19 kg
|
Type
|
reactant
|
Smiles
|
[NH4+].[O-][V](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
catalyst A
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 1 L |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(=O)[O-])[O-].O=[V+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |